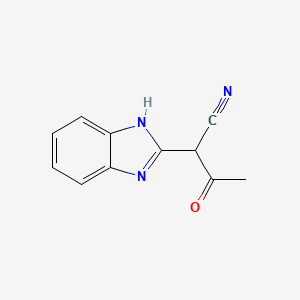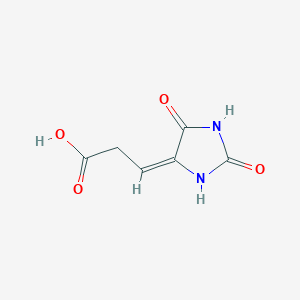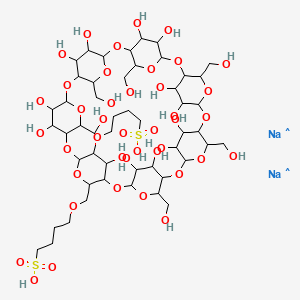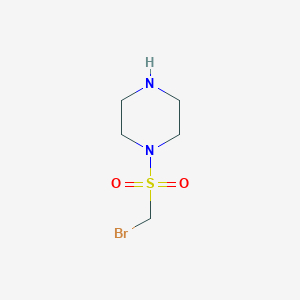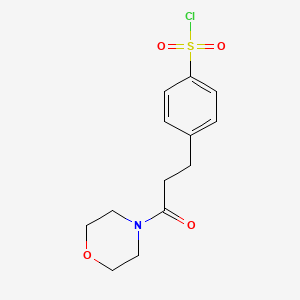
4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a sulfonyl chloride group, and a benzene ring, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with morpholine and a suitable propylating agent. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to obtain high-purity products. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Morpholino-3-oxopropyl)benzenesulfonamide
- N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide
- 4-(3-(4-bromophenyl)-3-oxopropyl)benzenesulfonamide
Uniqueness
4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a morpholine ring, which provides distinct reactivity and binding properties. This uniqueness makes it a valuable reagent in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C13H16ClNO4S |
|---|---|
Molecular Weight |
317.79 g/mol |
IUPAC Name |
4-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)12-4-1-11(2-5-12)3-6-13(16)15-7-9-19-10-8-15/h1-2,4-5H,3,6-10H2 |
InChI Key |
ONAFMGKEGKIIRF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


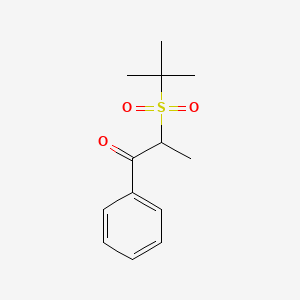
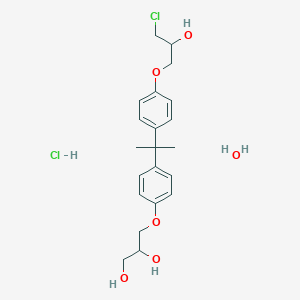




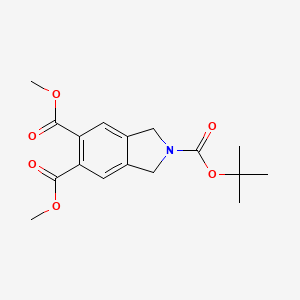
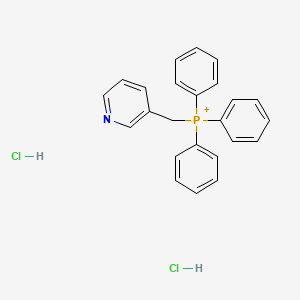
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12818108.png)
